molecular formula C13H19NO B8714570 4-(4-Methylbenzyl)-piperidin-4-ol CAS No. 192990-05-9

4-(4-Methylbenzyl)-piperidin-4-ol

Cat. No. B8714570
CAS RN: 192990-05-9
M. Wt: 205.30 g/mol
InChI Key: DGNFSJPAWJLVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylbenzyl)-piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylbenzyl)-piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

192990-05-9

Product Name

4-(4-Methylbenzyl)-piperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3

InChI Key

DGNFSJPAWJLVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCNCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester (70.5 g, 0.25 mol) and sodium hydroxide (26 g, 0.65 mol) in ethanol (350 ml) and water (50 ml) was refluxed for 2 days. Sodium hydroxide (20 g, 0.50 mol) was added and refluxing commenced for another day before cooling to room temperature and evaporating the solvent. The residue was taken up with CH2Cl2 (700 ml) and water (1 l), the organic phase was separated and the water phase extracted with CH2Cl2. The organic phases were pooled, dried with MgSO4 and the solvent was evaporated. The residue was crystallized from n-hexane to give 4-(4-methyl-benzyl)-piperidin-4-ol (34 g, 66%) as an off-white solid, m.p. 118°-121° C. and MS: m/e=206 (M+).
Name
4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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